Cas no 16058-19-8 (1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-)

16058-19-8 structure
Nome del prodotto:1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-
1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-
- 2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol
- 1-(2'-hydroxyethyl)-2-methylimidazole
- 1-(2-hydroxyethyl)-2-methylimidazole
- 1-(2-hydroxyethyl)-2-methylpyrrole
- 1-(2-hydroxyethyl)-2-oleyl-2-imidazoline
- 1-< 2-Hydroxyathyl> -2-methyl-imidazol
- 2-(2-Methyl-1H-imidazol-1-yl)ethanol
- 2-methylimidazole-1-ethanol
- CTK4D0867
- Imidazole-1-ethanol, 2-methyl-
- Methimidol
- N-(2'-hydroxyethyl)-2-methylimidazole
- N-hydroxy-2 ethyl-1 methyl
- SureCN440676
- 16058-19-8
- NSC 138144
- 4,5-Dihydro-2-(9Z)-9-octadecen-1-yl-1H-imidazole-1-ethanol
- 1H-Imidazole-1-ethanol, 4,5-dihydro-2-(9-octadecenyl)-, (Z)-
- 1H-Imidazole-1-ethanol, 4,5-dihydro-2-(9Z)-9-octadecenyl-
- 2-Oleyl-2-imidazoline-1-ethanol
- (Z)-2-(9-Octadecenyl)-2-imidazoline-1-ethanol
- XRRROBQIQXHHHV-KTKRTIGZSA-N
- DTXSID001193173
- SCHEMBL325970
-
- Inchi: InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9+
- Chiave InChI: XRRROBQIQXHHHV-MDZDMXLPSA-N
- Sorrisi: C(C1=NCCN1CCO)CCCCCCC/C=C/CCCCCCCC
Proprietà calcolate
- Massa esatta: 364.34562
- Massa monoisotopica: 364.345
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 18
- Complessità: 365
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.8A^2
- XLogP3: 6.7
Proprietà sperimentali
- Densità: 0.94
- Punto di ebollizione: 510.2°C at 760 mmHg
- Punto di infiammabilità: 262.4°C
- Indice di rifrazione: 1.5
- PSA: 35.83
- LogP: 5.49390
1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl- Letteratura correlata
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
4. Book reviews
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
16058-19-8 (1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-) Prodotti correlati
- 95-38-5(1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro-)
- 2241128-05-0(5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-amine;dihydrochloride)
- 2034251-46-0(methyl N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}carbamate)
- 1378531-05-5(4-(propan-2-yloxymethyl)benzenethiol)
- 748121-40-6(2-(2-Amino-thiazol-4-yl)-benzoic acid)
- 1986455-23-5(Methyl 3-oxo-3-(pyridin-2yl)propanoate)
- 892300-30-0(3-(3-Methoxybenzyl)-2-thioxo-2,3-dihydro-1benzofuro3,2-dpyrimidin-4(1H)-one)
- 1888530-01-5(3-Benzofuranpropanamide, α-amino-)
- 2138252-73-8(Cyclobutanone, 2-[2-(cyclohexylmethylamino)ethyl]-)
- 1003988-83-7(methyl 1-(2-nitrophenoxy)methyl-1H-pyrazole-3-carboxylate)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
